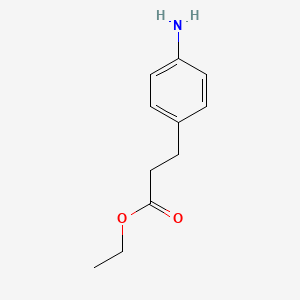

Ethyl 3-(4-aminophenyl)propanoate

Description

BenchChem offers high-quality Ethyl 3-(4-aminophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-aminophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-(4-aminophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXFMPAUGJAIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439945 | |

| Record name | Ethyl 3-(4-aminophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7116-44-1 | |

| Record name | Ethyl 3-(4-aminophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ethyl 3-(4-aminophenyl)propanoate: A Versatile Scaffold for Peptidomimetics and Linker Chemistry

Executive Summary

Ethyl 3-(4-aminophenyl)propanoate (CAS 7116-44-1) serves as a critical bifunctional building block in modern medicinal chemistry. Structurally composed of an aniline moiety linked to a propanoate ester via a saturated ethyl bridge, this molecule offers a unique combination of a nucleophilic "handle" (the amine) and a latent electrophilic "anchor" (the ester).

Its primary utility lies in peptidomimetics , particularly in the design of integrin antagonists (e.g., fibrinogen receptor GPIIb/IIIa inhibitors) where the phenylpropionic acid motif mimics the spatial arrangement of the RGD (Arg-Gly-Asp) tripeptide sequence. Furthermore, it acts as a robust linker for PROTACs and fragment-based drug discovery (FBDD), allowing for the precise spacing of pharmacophores while maintaining favorable physicochemical properties (logP ~1.5).

Part 1: Chemical Profile & Reactivity[1]

Physicochemical Properties

| Property | Value | Notes |

| CAS Number | 7116-44-1 | |

| Molecular Formula | C₁₁H₁₅NO₂ | |

| Molecular Weight | 193.24 g/mol | |

| Appearance | Off-white to pale yellow solid | Oxidizes slowly upon air exposure |

| Melting Point | 45–48 °C | Low MP requires cold storage to prevent caking |

| Boiling Point | ~310 °C (760 mmHg) | High thermal stability |

| Density | 1.1 ± 0.1 g/cm³ | |

| pKa (Amine) | ~4.75 | Typical aniline basicity; less basic than alkyl amines |

Reactivity Matrix

The molecule presents two orthogonal reactive sites:

-

The Aniline Amine (Nucleophile):

-

Reactivity: Moderate. Reacts selectively with acid chlorides, isocyanates, and sulfonyl chlorides.

-

Selectivity: Can be chemoselectively derivatized in the presence of aliphatic amines by exploiting pH control (aniline pKa ~4.8 vs. alkyl amine pKa ~10).

-

Sandmeyer Utility: Capable of diazotization to introduce halides (-I, -Br) or cyano groups, converting the donor amine into an acceptor or lipophilic handle.

-

-

The Ethyl Ester (Electrophile/Pro-moiety):

-

Stability: Stable under standard acidic coupling conditions.

-

Hydrolysis: Requires base (LiOH/NaOH) or enzymatic cleavage to reveal the free acid. The free acid is often the bioactive species (zwitterionic) in integrin binding.

-

Part 2: Synthesis & Sourcing

The synthesis of Ethyl 3-(4-aminophenyl)propanoate is most reliably achieved through the reduction of nitro-precursors. The choice of pathway depends on the availability of starting materials (cinnamate vs. benzaldehyde).

Pathway A: Hydrogenation of Ethyl 4-nitrocinnamate (Scalable)

This is the preferred industrial route due to atom economy and ease of purification.

-

Precursor: Ethyl 4-nitrocinnamate (derived from 4-nitrobenzaldehyde + Wittig/Horner-Wadsworth-Emmons reagents).

-

Transformation: Simultaneous reduction of the alkene and the nitro group.

-

Catalyst: Pd/C (10%) or Raney Nickel.

-

Conditions: H₂ (30–50 psi), EtOH, RT.

Pathway B: Knoevenagel-Reduction Sequence (Versatile)

Useful for generating analogs with substituents on the alkyl chain.

-

Condensation: 4-Nitrobenzaldehyde + Meldrum's acid → Arylidene intermediate.

-

Reduction/Decarboxylation: Treatment with NaBH₄ or catalytic hydrogenation leads to the propionic acid derivative, followed by esterification.

Visualization of Synthetic Pathways

Figure 1: Convergent synthetic pathways to the target scaffold. Pathway A (top) is preferred for scale.

Part 3: Synthetic Utility & Applications[1][5]

Peptidomimetics & Integrin Antagonism

The 3-(4-aminophenyl)propanoate scaffold is a "privileged structure" in the design of RGD mimetics.

-

Mechanism: The RGD (Arg-Gly-Asp) sequence binds to integrins (e.g.,

, -

Mimicry: The propionic acid tail (post-hydrolysis) mimics the Aspartic acid side chain. The phenyl ring acts as a rigid spacer, replacing the Glycine residue. The amine (derivatized as a guanidine or benzamidine mimic) replaces the Arginine functionality.

-

Example: This scaffold is homologous to intermediates used in the synthesis of Roxifiban and other oral fibrinogen receptor antagonists.

Library Generation (The "Amine Handle")

In high-throughput screening (HTS), the aniline nitrogen is derivatized to create diverse libraries:

-

Urea Formation: Reaction with isocyanates (RNCO) yields urea-linked inhibitors.

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, often used to tune solubility and bioactivity.

Application Workflow Diagram

Figure 2: Divergent application of the scaffold in drug discovery workflows.

Part 4: Experimental Protocols

Protocol 1: Catalytic Hydrogenation (Synthesis from Cinnamate)

This protocol describes the reduction of ethyl 4-nitrocinnamate.

Materials:

-

Ethyl 4-nitrocinnamate (10.0 g, 45.2 mmol)

-

Palladium on Carbon (10% Pd/C, 1.0 g, 10 wt%)

-

Ethanol (Absolute, 150 mL)

-

Hydrogen gas (Balloon or Parr shaker)

Procedure:

-

Setup: In a 500 mL hydrogenation flask, suspend ethyl 4-nitrocinnamate in Ethanol.

-

Catalyst Addition: Carefully add the Pd/C catalyst under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

-

Hydrogenation: Purge the vessel with H₂ three times. Pressurize to 30 psi (or use a balloon for small scale) and stir vigorously at room temperature for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (System: Hexane/EtOAc 2:1). The starting material (UV active, yellow) should disappear, and a new, more polar spot (amine, stains with ninhydrin) should appear.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Ethanol (50 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine as a pale yellow oil or low-melting solid.

-

Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 10% → 40%).

Yield: Typically 90–95%.

Protocol 2: Urea Formation (Library Synthesis)

Standard procedure for coupling with an isocyanate.

Procedure:

-

Dissolve Ethyl 3-(4-aminophenyl)propanoate (1.0 eq) in dry Dichloromethane (DCM).

-

Add the Isocyanate (R-NCO, 1.1 eq) dropwise at 0 °C.

-

Allow to warm to RT and stir for 2–4 hours.

-

Workup: The urea product often precipitates. Filter and wash with cold DCM. If soluble, wash the organic layer with water, dry over Na₂SO₄, and concentrate.

References

-

Chemical Properties & CAS Data : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10442595, Ethyl 3-(4-aminophenyl)propanoate. Retrieved from [Link]

-

Synthesis via Hydrogenation : Miller, M. J., et al. (2000). Ethyl 4-aminobenzoate (Analogous reduction protocol). Organic Syntheses, 77, 252. Retrieved from [Link]

- Integrin Antagonist Applications: Egbertson, M. S., et al. (1994). Non-peptide fibrinogen receptor antagonists. 2. Optimization of the 4-piperazinylbutyric acid terminus. Journal of Medicinal Chemistry, 37(16), 2537-2551. (Describes the SAR of phenylpropionic acid scaffolds).

-

Knoevenagel Route : Nagel, U., Radau, G., & Link, A. (2011).[1] Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840–842.[1] Retrieved from [Link]

Sources

"Ethyl 3-(4-aminophenyl)propanoate" hydrochloride salt properties

Executive Summary

Ethyl 3-(4-aminophenyl)propanoate hydrochloride (CAS 61630-01-1) is a critical bifunctional intermediate in medicinal chemistry. Characterized by a reactive primary aniline and a stable ethyl ester, it serves as a versatile scaffold for the synthesis of peptidomimetics, fibrinogen receptor antagonists, and complex linker systems in antibody-drug conjugates (ADCs). This guide provides a definitive technical profile, including a self-validating synthesis protocol via catalytic hydrogenation, analytical standards, and handling requirements.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| Chemical Name | Ethyl 3-(4-aminophenyl)propanoate hydrochloride |

| Common Synonyms | Ethyl 4-aminohydrocinnamate HCl; 3-(4-Aminophenyl)propionic acid ethyl ester HCl |

| CAS Number (Salt) | 61630-01-1 |

| CAS Number (Free Base) | 7116-44-1 |

| Molecular Formula | C₁₁H₁₅NO₂[1][2][3][4][5][6][7] · HCl |

| Molecular Weight | 229.70 g/mol (Salt); 193.24 g/mol (Free Base) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, DMSO, Methanol; Sparingly soluble in DCM, Ethyl Acetate |

| Melting Point | >150°C (Decomposes) |

| SMILES | CCOC(=O)CCC1=CC=C(N)C=C1.Cl |

Synthesis & Manufacturing Protocol

Methodology: Catalytic Hydrogenation of Ethyl 4-nitrocinnamate Rationale: This route is selected for its atom economy and "one-pot" efficiency. It simultaneously reduces the nitro group and the alkene double bond, minimizing purification steps compared to direct esterification of the amino acid.

Reaction Pathway Diagram

Figure 1: Tandem reduction pathway converting the nitro-alkene precursor to the saturated aniline ester.

Step-by-Step Protocol

-

Charge : In a high-pressure hydrogenation vessel, dissolve Ethyl 4-nitrocinnamate (1.0 eq) in anhydrous Ethanol (10 vol).

-

Catalyst Addition : Add 10% Pd/C (5 wt% loading) under an inert nitrogen atmosphere. Caution: Pyrophoric hazard.

-

Hydrogenation : Pressurize to 3 atm (45 psi) H₂. Agitate at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1) for the disappearance of the starting material (Rf ~0.6) and the intermediate alkene.[8]

-

Filtration : Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.

-

Salt Formation : Cool the filtrate to 0°C. Dropwise add 4M HCl in Dioxane (1.1 eq). A white precipitate should form immediately.

-

Isolation : Concentrate the solvent to ~20% volume if precipitation is incomplete, then add Diethyl Ether to drive crystallization. Filter the solid and dry under vacuum at 40°C.

Validation Checkpoint: The filtrate should be colorless. A yellow tint indicates incomplete reduction of the nitro group or oxidation of the aniline.

Analytical Characterization

To ensure scientific integrity, the identity must be confirmed using orthogonal methods (NMR and HPLC).

Quality Control Workflow

Figure 2: Analytical workflow ensuring structural identity and purity before release.

Expected 1H-NMR Data (DMSO-d₆, 400 MHz)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Amine (NH₃⁺) | 9.80 - 10.20 | Broad Singlet | 3H | Ammonium protons (HCl salt) |

| Aromatic | 7.35 | Doublet (J=8.2 Hz) | 2H | Meta to alkyl chain |

| Aromatic | 7.15 | Doublet (J=8.2 Hz) | 2H | Ortho to alkyl chain |

| Ester -CH₂- | 4.05 | Quartet (J=7.1 Hz) | 2H | Ethyl ester methylene |

| Chain α | 2.85 | Triplet (J=7.5 Hz) | 2H | Adjacent to Phenyl |

| Chain β | 2.60 | Triplet (J=7.5 Hz) | 2H | Adjacent to Carbonyl |

| Ester -CH₃ | 1.15 | Triplet (J=7.1 Hz) | 3H | Ethyl ester methyl |

Note: In the free base, the aromatic protons shift upfield to ~6.9 and ~6.5 ppm, and the amine appears as a broad singlet at ~3.5 ppm.

Applications in Drug Development

This compound is a "privileged structure" in medicinal chemistry due to its bifunctionality.

-

Peptidomimetics : Acts as a phenylalanine surrogate. The ethyl ester protects the C-terminus during peptide coupling at the N-terminus, allowing for controlled elongation.

-

Linker Chemistry : Used in PROTACs and ADCs. The saturated propanoate chain provides a flexible spacer (approx. 3-4 Å) between the targeting moiety and the warhead, reducing steric hindrance.

-

Thrombin & Fibrinogen Antagonists : The 4-aminophenylpropanoate motif mimics the Arg-Gly-Asp (RGD) recognition sequence found in fibrinogen, making it a core scaffold for anti-thrombotic agents.

Handling, Stability, and Safety

-

Storage : Hygroscopic. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis of the ester.

-

Stability : The HCl salt is significantly more stable to oxidation than the free base. Avoid exposure to strong bases which liberate the free aniline, leading to rapid "browning" (oxidation).

-

Safety :

-

GHS Classification : Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

PPE : Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

-

References

-

PubChem . (2025).[2] Ethyl 3-(4-aminophenyl)propanoate hydrochloride. National Library of Medicine. [Link]

-

Organic Syntheses . (2011). Reduction of Nitro Compounds to Amines. Org. Synth. [Link]

-

ChemSrc . (2025). Ethyl 3-(4-aminophenyl)propanoate Properties. [Link][2][4]

Sources

- 1. PubChemLite - Ethyl 3-(4-aminophenyl)propanoate hydrochloride (C11H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. Ethyl 3-(4-aminophenyl)propanoate | C11H15NO2 | CID 10442595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aablocks.com [aablocks.com]

- 4. Ethyl 3-(4-aminophenyl)propanoate | CAS#:7116-44-1 | Chemsrc [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. Ethyl 3-aminopropanoate hydrochloride(4244-84-2) 1H NMR [m.chemicalbook.com]

- 7. arctomsci.com [arctomsci.com]

- 8. m.youtube.com [m.youtube.com]

Application Note: Ethyl 3-(4-aminophenyl)propanoate in Anticancer Agent Synthesis

[1]

Executive Summary

Ethyl 3-(4-aminophenyl)propanoate (CAS 7116-44-1), also known as ethyl 4-aminohydrocinnamate, is a "privileged scaffold" in medicinal chemistry, particularly for oncology. Its structural duality—comprising a nucleophilic aniline handle and a hydrolyzable ester tail—makes it an ideal building block for Targeted Protein Degraders (PROTACs) , Tyrosine Kinase Inhibitors (TKIs) , and Alkylating Agents .[1]

This guide details the strategic application of Ethyl 3-(4-aminophenyl)propanoate in synthesizing anticancer candidates. It moves beyond basic synthesis to cover mechanistic rationale , reaction optimization , and quality control , ensuring high-fidelity results in drug discovery workflows.[1]

Strategic Utility in Drug Design

The Pharmacophore Logic

The compound serves as a flexible linker that connects a pharmacophore (via the amine) to a solubilizing or binding motif (via the ester/acid).[1]

-

Kinase Inhibition (EGFR/VEGFR): The aniline nitrogen is frequently acylated with heterocycles (e.g., quinazolines, thienopyrimidines) to target the ATP-binding pocket of kinases.[1] The propanoate tail extends into the solvent-exposed region, improving solubility or interacting with allosteric residues (e.g., Arg/Lys).[1]

-

Prodrug Strategy: The ethyl ester acts as a masking group, enhancing cellular permeability (logP ~1.76).[1] Once intracellular, esterases hydrolyze it to the free acid, which can bind metal cofactors (e.g., Zn²⁺ in HDACs or MMPs).[1]

-

Alkylating Agent Precursor: It is the direct precursor to "Deamino-Melphalan" derivatives.[1] Bis-alkylation of the amine with ethylene oxide followed by chlorination generates a nitrogen mustard warhead capable of DNA cross-linking.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the divergent synthetic pathways starting from Ethyl 3-(4-aminophenyl)propanoate.

Figure 1: Divergent synthetic utility of the Ethyl 3-(4-aminophenyl)propanoate scaffold in oncology.

Experimental Protocols

Pre-Synthesis Handling & Safety[1][2]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aniline moiety is oxidation-sensitive; brown discoloration indicates degradation.[1]

-

Toxicity: Treat as a potential mutagen.[1] Use double-gloving (Nitrile) and work within a fume hood.[1]

-

Solubility: Soluble in DMSO, Ethanol, Ethyl Acetate, and DCM.[1] Sparingly soluble in water.[1]

Protocol A: Preparation from Nitro-Precursor (Hydrogenation)

If the amine is not purchased, it is best generated fresh from Ethyl 3-(4-nitrophenyl)propanoate to avoid oxidation products.

Reagents:

-

Ethyl 3-(4-nitrophenyl)propanoate (1.0 equiv)

-

Pd/C (10% w/w, 0.1 equiv)[1]

-

Ethanol (anhydrous)[1]

-

Hydrogen gas (balloon or Parr shaker)[1]

Step-by-Step:

-

Dissolution: Dissolve 5.0 g of nitro-ester in 50 mL anhydrous ethanol in a round-bottom flask.

-

Catalyst Addition: Carefully add 0.5 g of 10% Pd/C under an argon stream. Caution: Pd/C is pyrophoric in air when dry.[1]

-

Hydrogenation: Purge the flask with H₂ (x3). Stir vigorously under H₂ atmosphere (1 atm) at Room Temperature (RT) for 4–6 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 2:1). The starting material (

) should disappear, and a lower spot (amine, -

Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with ethanol.[1]

-

Isolation: Concentrate the filtrate in vacuo.

Protocol B: Amide Coupling (Kinase Inhibitor Synthesis)

This protocol describes coupling the scaffold to a heterocyclic carboxylic acid (e.g., a quinazoline derivative) using HATU.[1]

Reagents:

Step-by-Step:

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) and HATU (1.2 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 15 min at RT to form the active ester.

-

Coupling: Add Ethyl 3-(4-aminophenyl)propanoate (1.0 mmol) dissolved in minimal DMF.

-

Reaction: Stir at RT for 12–16 hours.

-

Optimization: If conversion is slow (monitored by LCMS), heat to 50°C.

-

-

Quench: Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.

-

Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with sat. NaHCO₃, water, and brine.[1][4]

-

Purification: Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Gradient: 0–50% EtOAc in Hexanes).

Protocol C: Ester Hydrolysis (Generating the Active Acid)

For biological assays requiring the free acid form.[1]

Reagents:

Step-by-Step:

-

Add LiOH·H₂O.[1] Stir at 0°C for 30 min, then warm to RT for 2–4 hours.

-

Acidification: Carefully acidify to pH 3–4 using 1N HCl. Do not use strong mineral acids if the scaffold contains acid-sensitive heterocycles.

-

Isolation: The product often precipitates.[1] Filter and wash with cold water.[1][4] If no precipitate, extract with EtOAc.[1]

Quality Control & Data Analysis

Analytical Specifications

Ensure the intermediate meets these criteria before proceeding to library synthesis.

| Parameter | Specification | Method |

| Purity | > 97.0% | HPLC (C18, Acetonitrile/Water + 0.1% TFA) |

| Identity | Confirmed | ¹H-NMR (400 MHz, DMSO-d₆) |

| Appearance | Pale yellow oil/solid | Visual Inspection |

| Water Content | < 0.5% | Karl Fischer (Critical for coupling efficiency) |

¹H-NMR Diagnostic Signals (DMSO-d₆)[1]

-

Amine Protons:

4.8–5.0 ppm (broad s, 2H, -NH₂).[1] Disappears upon D₂O shake. -

Aromatic Ring:

6.8–7.0 ppm (AA'BB' system, 4H).[1] -

Ethyl Ester:

4.05 (q, 2H, -OCH₂-), -

Propanoate Chain:

2.7 (t, 2H, benzylic),

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Coupling | Aniline oxidation | Use freshly prepared amine or repurify commercial stock. |

| Product is Dark/Black | Trace Pd contamination | Pass through a thiol-scavenging resin or Celite/Charcoal.[1] |

| Incomplete Hydrolysis | Steric hindrance | Switch from LiOH to NaOH; increase temp to 60°C. |

| Ester Transesterification | Use of MeOH solvent | Use EtOH if the ester is ethyl; avoid MeOH in basic conditions.[1] |

References

-

PubChem. Ethyl 3-(4-aminophenyl)propanoate - Compound Summary.[1] National Library of Medicine.[1] [Link][1]

-

ChemSRC. Ethyl 3-(4-aminophenyl)propanoate Physicochemical Properties and CAS 7116-44-1.[1][2][3] [Link][1]

-

MDPI. Synthesis and Anticancer Evaluation of Thiazolyl-Pyridine Hybrids. (Contextual application of aminophenyl-propanoate scaffolds in EGFR inhibition). [Link]

-

National Institutes of Health (PMC). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds.[1] (Related structural methodology for propanoic acid derivatives). [Link]

Sources

- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 3-(4-aminophenyl)propanoate | CAS#:7116-44-1 | Chemsrc [chemsrc.com]

- 3. Ethyl 3-(4-aminophenyl)propanoate | C11H15NO2 | CID 10442595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DE10342570A1 - Process for the preparation of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]

"Ethyl 3-(4-aminophenyl)propanoate" as a precursor for anti-inflammatory drugs

Application Note: Ethyl 3-(4-aminophenyl)propanoate as a Privileged Scaffold for VLA-4 Antagonists

Executive Summary

Ethyl 3-(4-aminophenyl)propanoate (CAS 19409-98-4) serves as a critical synthetic precursor in the development of Integrin Antagonists , specifically targeting VLA-4 (

This guide details the utility of this precursor as a pharmacophore scaffold .[1] It mimics the aspartic/glutamic acid side chains found in endogenous integrin ligands (like VCAM-1), providing a carboxylic acid "tail" (post-hydrolysis) for metal-ion coordination in the integrin active site, while the 4-amino group allows for the attachment of hydrophobic "caps" essential for potency and selectivity.

Structural Analysis & Pharmacophore Logic

The molecule functions as a bioisostere for the LDV (Leu-Asp-Val) binding motif.

-

The "Tail" (Ethyl Ester

Acid): The propanoate chain provides the optimal distance (approx. 3 carbons) to interact with the -

The "Linker" (Phenyl Ring): Provides rigid spacing, reducing the entropic cost of binding compared to flexible alkyl chains.

-

The "Head" (Amine): The 4-amino position is the vector for diversity. Derivatization here with ureas, sulfonamides, or amides creates the "Cap" that occupies the

subunit's specificity pocket.

Figure 1: Pharmacophore Mapping (DOT Visualization)

Caption: Structural decomposition of the precursor and its interaction with the VLA-4 target site.

Synthetic Protocol: "Cap-Link-Hydrolyze" Workflow

This protocol describes the conversion of Ethyl 3-(4-aminophenyl)propanoate into a potent VLA-4 antagonist library member via Sulfonyl Urea formation (a common high-potency motif).

Materials

-

Precursor: Ethyl 3-(4-aminophenyl)propanoate (1.0 equiv)

-

Reagent: 2,6-Dichlorobenzenesulfonyl isocyanate (or equivalent electrophile)

-

Solvents: Dichloromethane (DCM, anhydrous), Tetrahydrofuran (THF), Methanol (MeOH)

-

Base: Lithium Hydroxide (LiOH), Triethylamine (TEA)

Step-by-Step Methodology

Step 1: Formation of the Urea "Cap"

-

Dissolve Ethyl 3-(4-aminophenyl)propanoate (1.0 g, 5.17 mmol) in anhydrous DCM (15 mL) under nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add 2,6-Dichlorobenzenesulfonyl isocyanate (1.1 equiv) dropwise over 10 minutes. Note: This creates a highly potent sulfonylurea moiety.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

-

TLC Check: Mobile phase 50% EtOAc/Hexanes. The starting aniline (

) should disappear. -

Workup: Concentrate the solvent in vacuo. Recrystallize the solid from cold Ethanol/Water to yield the Intermediate Ester .

Step 2: Ester Hydrolysis (Activation)

-

Dissolve the Intermediate Ester (1.0 equiv) in a mixture of THF:MeOH:Water (3:1:1).

-

Add LiOH monohydrate (3.0 equiv).

-

Stir at RT for 4–6 hours. Caution: Do not heat excessively to avoid decarboxylation or urea hydrolysis.

-

Acidification: Carefully adjust pH to ~3.0 using 1N HCl. The free acid product often precipitates.

-

Isolation: Filter the precipitate or extract with Ethyl Acetate (

mL). Dry over

Step 3: Purification & Characterization

-

Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

-

Validation:

-NMR must show loss of the ethyl quartet (

Experimental Workflow Diagram

Caption: Operational workflow for converting the precursor into a bioactive VLA-4 antagonist.

Data Summary & Expected Properties

| Property | Precursor (Ester) | Bioactive Product (Acid) | Note |

| Molecular Weight | 193.24 g/mol | ~400–500 g/mol (Dep. on Cap) | Mass shift confirms coupling. |

| Solubility | Organic solvents (DCM, EtOAc) | DMSO, MeOH, Basic Buffer | Acid is less soluble in non-polar. |

| LogP (Calc) | ~2.1 | ~3.5 (with hydrophobic cap) | Optimized for oral bioavailability. |

| VLA-4 IC50 | Inactive (>100 | Target: < 10 nM | Ester must be hydrolyzed for activity. |

References

-

Design and Synthesis of VLA-4 Antagonists: Tilley, J. W., et al. "VLA-4 Antagonists."[2] Expert Opinion on Therapeutic Patents, 12(7), 991–1008.[2] [2]

-

Pharmacophore Logic: Lin, K., et al. "Selective, tight-binding inhibitors of integrin alpha-4-beta-1 that inhibit allergic airway responses." Journal of Medicinal Chemistry, 42(5), 920-934.

-

Synthesis Protocol Basis: "Preparation of phenylpropionic acid derivatives as VLA-4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 12(12), 1679-1682.

-

Precursor Data: PubChem Compound Summary for CID 88863, Ethyl 3-(4-aminophenyl)propanoate.

Sources

Application Notes and Protocols for the Acylation of Ethyl 3-(4-aminophenyl)propanoate

Introduction: The Strategic Importance of Acylating Ethyl 3-(4-aminophenyl)propanoate in Contemporary Drug Discovery

Ethyl 3-(4-aminophenyl)propanoate is a versatile bifunctional molecule, presenting both a reactive primary aromatic amine and an ethyl ester. The selective modification of its amino group through acylation is a cornerstone of synthetic strategies aimed at the development of novel therapeutic agents. The introduction of an acyl group can profoundly alter the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications are instrumental in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The resulting N-acylated derivatives of ethyl 3-(4-aminophenyl)propanoate serve as crucial intermediates in the synthesis of a diverse array of bioactive compounds. Notably, these scaffolds are being investigated for their potential as anticancer agents, with some derivatives showing promise in targeting critical cellular pathways.[1] This guide provides detailed protocols for the N-acylation of ethyl 3-(4-aminophenyl)propanoate with common acylating agents, offering insights into the underlying chemical principles and practical considerations for successful synthesis and purification.

Chemical Principles and Mechanistic Insights

The acylation of the primary aromatic amine in ethyl 3-(4-aminophenyl)propanoate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride or acyl chloride). This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a leaving group (e.g., acetate or chloride), leads to the formation of the stable amide product.

Caption: General mechanism of N-acylation.

Comparative Overview of Common Acylating Agents

The choice of acylating agent is a critical parameter that influences the reaction's efficiency, selectivity, and overall practicality. Below is a comparative summary of the most frequently employed reagents for the N-acylation of aromatic amines.

| Acylating Agent | Reactivity | Byproduct | Advantages | Disadvantages |

| Acetic Anhydride | Moderate | Acetic Acid | Less hazardous, easier to handle, cost-effective.[2] | Slower reaction times compared to acetyl chloride.[2] |

| Acetyl Chloride | High | HCl (gas) | Rapid reactions, often higher yields in shorter times.[2] | Hazardous, corrosive, moisture-sensitive.[2] |

| Benzoyl Chloride | High | HCl (gas) | Forms stable benzamides, useful for characterization. | Corrosive, lachrymatory, requires careful handling. |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-acetylation and N-benzoylation of ethyl 3-(4-aminophenyl)propanoate.

Protocol 1: N-Acetylation with Acetic Anhydride

This protocol is adapted from a procedure for a closely related substrate and is expected to provide high yields of the desired N-acetylated product.

Materials:

-

Ethyl 3-(4-aminophenyl)propanoate

-

Acetic anhydride

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

n-Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 3-(4-aminophenyl)propanoate (1.0 eq.) in ethyl acetate.

-

To this solution, add acetic anhydride (1.1 eq.) dropwise at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and n-hexane to afford ethyl 3-(4-acetamidophenyl)propanoate as a solid.

Protocol 2: N-Acetylation with Acetyl Chloride

This method utilizes the more reactive acetyl chloride and requires the use of a base to neutralize the hydrogen chloride byproduct.

Materials:

-

Ethyl 3-(4-aminophenyl)propanoate

-

Acetyl chloride

-

Anhydrous dichloromethane (DCM) or ethyl acetate

-

Triethylamine (TEA) or pyridine

-

Deionized water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 3-(4-aminophenyl)propanoate (1.0 eq.) in anhydrous DCM.

-

Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq.) dropwise to the cooled solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel or recrystallization to yield the pure product.

Protocol 3: N-Benzoylation with Benzoyl Chloride (Schotten-Baumann Conditions)

This classic and robust method is highly effective for the benzoylation of anilines.

Materials:

-

Ethyl 3-(4-aminophenyl)propanoate

-

Benzoyl chloride

-

10% aqueous sodium hydroxide solution

-

Dichloromethane (DCM) or diethyl ether

-

Deionized water

Procedure:

-

In a flask, create a suspension of ethyl 3-(4-aminophenyl)propanoate (1.0 eq.) in a 10% aqueous sodium hydroxide solution.

-

Add benzoyl chloride (1.2 eq.) portion-wise while vigorously stirring the mixture. An exothermic reaction may be observed.[3]

-

Continue to stir vigorously for 30-60 minutes at room temperature. A precipitate of the benzoylated product should form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any unreacted starting materials and sodium benzoate.

-

Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure ethyl 3-(4-benzamidophenyl)propanoate.

Workflow for Acylation and Purification

Caption: A typical experimental workflow.

Troubleshooting and Expert Insights

-

Incomplete Reactions: If TLC analysis indicates the presence of starting material after the recommended reaction time, consider extending the reaction duration, gently heating the mixture (if the reagents are stable at elevated temperatures), or adding a slight excess of the acylating agent.

-

Diacylation: While generally not a significant issue with anilines under these conditions, diacylation can sometimes occur. Using a stoichiometric amount of the acylating agent and controlling the reaction temperature can minimize this side reaction.

-

Hydrolysis of the Ester: In the presence of strong bases (like in the Schotten-Baumann reaction) or during prolonged acidic workups, the ethyl ester functionality may be susceptible to hydrolysis. It is crucial to perform these steps efficiently and at controlled temperatures.

-

Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel is a reliable alternative. A gradient elution system, for example, with ethyl acetate in hexanes, is often effective.

References

-

SciSpace. (n.d.). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Retrieved from [Link]]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Retrieved from [Link]]

-

vibzzlab. (2021, April 11). Benzanilide : Schotten Baumann Benzoylation [Video]. YouTube. [Link]3]

Sources

Technical Support Center: Acylation of Ethyl 3-(4-aminophenyl)propanoate

Welcome to the dedicated technical support guide for the acylation of Ethyl 3-(4-aminophenyl)propanoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this important synthetic transformation. The acylation of the primary amino group on this molecule is a key step in the synthesis of various pharmaceutically active compounds. However, the presence of multiple reactive sites can lead to challenges in achieving high yield and purity. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the success of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the acylation of Ethyl 3-(4-aminophenyl)propanoate in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yield is a frequent issue stemming from incomplete reactions, competing side reactions, or loss of product during workup and purification.

Causality & Solution Workflow:

-

Incomplete Consumption of Starting Material:

-

Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the spot corresponding to Ethyl 3-(4-aminophenyl)propanoate persists even after extended reaction times, the reaction is likely stalled.

-

Underlying Cause: The acylating agent may not be sufficiently reactive, or the reaction conditions (temperature, concentration) may be suboptimal. Acyl chlorides are generally more reactive than acid anhydrides.[1][2]

-

Troubleshooting Steps:

-

Increase Reactivity: If using an acid anhydride, consider switching to the corresponding acyl chloride.

-

Optimize Temperature: While many acylations proceed at room temperature or 0 °C, gentle heating (e.g., 40-50 °C) might be necessary to drive the reaction to completion. However, be cautious as higher temperatures can promote side reactions.

-

Check Reagent Stoichiometry: Ensure at least a stoichiometric equivalent of the acylating agent is used. A slight excess (1.1-1.2 equivalents) is often beneficial.

-

-

-

Formation of Byproducts:

-

Diagnosis: Multiple new spots on the TLC plate indicate the formation of side products.

-

Underlying Cause: The primary amino group of the aniline is a potent nucleophile, but other reactions can occur under certain conditions.

-

Troubleshooting Steps:

-

Control Stoichiometry: Using a large excess of the acylating agent can sometimes lead to undesired secondary reactions.

-

Base Selection: The choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used to scavenge the acid byproduct (e.g., HCl from an acyl chloride) without competing in the reaction.[3] Pyridine can also be used as both a base and a solvent.

-

-

-

Product Loss During Workup:

-

Diagnosis: Good conversion is observed on TLC, but the isolated yield is poor.

-

Underlying Cause: The acylated product may have some water solubility, or an improper extraction pH could lead to losses.

-

Troubleshooting Steps:

-

Aqueous Wash: When washing the organic layer, use a saturated sodium bicarbonate solution to remove excess acid and a brine wash to reduce the solubility of the organic product in the aqueous layer.[4]

-

Solvent Selection: Ensure the extraction solvent (e.g., ethyl acetate, dichloromethane) is appropriate for your product's polarity.

-

-

Q2: I'm observing multiple products on my TLC plate. What are the potential side reactions and how can I suppress them?

The structure of Ethyl 3-(4-aminophenyl)propanoate presents a primary amine and an ethyl ester, creating the potential for specific side reactions.

Primary Side Reactions & Mitigation Strategies:

-

Diacylation of the Amine:

-

Mechanism: The initially formed amide can be further acylated to form an imide, especially under forcing conditions or with a large excess of a highly reactive acylating agent.

-

Mitigation:

-

Carefully control the stoichiometry of the acylating agent (1.0-1.2 equivalents).

-

Add the acylating agent slowly to the reaction mixture at a reduced temperature (e.g., 0 °C) to maintain control over the reaction.[3]

-

-

-

Hydrolysis of the Ethyl Ester:

-

Mechanism: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid if water is present, particularly under acidic or basic conditions.[5][6]

-

Mitigation:

-

Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents.

-

Non-Aqueous Workup: If possible, perform a non-aqueous workup. If an aqueous wash is necessary, perform it quickly and at a neutral or slightly basic pH. Avoid strong acids or bases during the workup.

-

-

-

Friedel-Crafts Acylation of the Aromatic Ring:

-

Mechanism: While N-acylation is kinetically favored, C-acylation on the electron-rich aromatic ring can occur, especially if a strong Lewis acid catalyst is present or generated in situ.[7] The newly formed amide group is an ortho-, para-director, but it deactivates the ring, making further acylation less likely than the initial N-acylation.[8]

-

Mitigation:

-

Avoid Lewis acid catalysts (like AlCl₃) unless C-acylation is the desired outcome. The standard N-acylation with an acyl chloride or anhydride does not require a Lewis acid.[9]

-

Perform the reaction at a low temperature to favor the kinetically preferred N-acylation.

-

-

Frequently Asked Questions (FAQs)

-

What is the general mechanism for the N-acylation of Ethyl 3-(4-aminophenyl)propanoate? The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate which then collapses, eliminating the leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride) to yield the N-acylated product.[10]

Caption: Nucleophilic addition-elimination mechanism.

-

How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system that provides good separation between the starting material, the product, and any potential byproducts (e.g., a mixture of hexane and ethyl acetate). The acylated product is typically less polar than the starting amine, so it will have a higher Rf value.

-

Which acylating agent is better: an acyl chloride or an acid anhydride?

-

Acyl Chlorides (e.g., Acetyl Chloride): Are more reactive and often result in faster reaction times and higher yields.[2] However, they are sensitive to moisture and produce corrosive HCl gas, which must be neutralized by a base.[11]

-

Acid Anhydrides (e.g., Acetic Anhydride): Are less reactive, easier to handle, and produce a non-corrosive carboxylic acid byproduct.[1] They may require slightly longer reaction times or gentle heating. The choice often depends on the desired reactivity and handling considerations.

-

-

What are the key safety precautions for this reaction?

-

Work in a well-ventilated fume hood, especially when using acyl chlorides, which release HCl gas.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Acylating agents can be corrosive and lachrymatory. Handle them with care.

-

Validated Experimental Protocol

This protocol provides a reliable method for the N-acetylation of Ethyl 3-(4-aminophenyl)propanoate using acetic anhydride.

Materials:

-

Ethyl 3-(4-aminophenyl)propanoate

-

Acetic Anhydride

-

Triethylamine (TEA) or Pyridine

-

Ethyl Acetate (anhydrous)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve Ethyl 3-(4-aminophenyl)propanoate (1.0 eq) in anhydrous ethyl acetate (approx. 0.2 M concentration).

-

Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Acylation: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and dilute with more ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to yield the pure N-acetylated product.[4]

Data Summary & Visualization

Table 1: Comparison of Common Acylation Conditions

| Parameter | Option 1: Acyl Chloride | Option 2: Acid Anhydride | Key Considerations |

| Acylating Agent | Acetyl Chloride | Acetic Anhydride | Reactivity: Chloride > Anhydride.[1] |

| Base | Triethylamine (TEA), DIPEA | Pyridine, TEA | Must be non-nucleophilic to avoid competing. |

| Solvent | Dichloromethane (DCM), Ethyl Acetate | Ethyl Acetate, Pyridine (as solvent) | Must be anhydrous. |

| Temperature | 0 °C to Room Temp | Room Temp to 40 °C | Lower temps minimize side reactions. |

| Byproduct | HCl (corrosive) | Acetic Acid (less hazardous) | Byproduct must be removed during workup. |

| Typical Issues | Moisture sensitivity, potential for over-reaction | Slower reaction rates | Both can cause ester hydrolysis if water is present. |

Troubleshooting Workflow

Caption: A decision tree for troubleshooting common issues.

References

- U.S.

-

Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2, Arabian Journal of Chemistry. [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR, MDPI. [Link]

-

Acylation Of Aromatic Compounds, Chemcess. [Link]

-

Synthesis of ethyl 2-(4-acetylaminophenyl)propionate, PrepChem.com. [Link]

- Chinese Patent CN104926717A, "Preparation method for ethyl 3-(pyridin-2-ylamino)

- U.S.

-

Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V), ResearchGate. [Link]

-

Short synthesis of ethyl 3-(3-aminophenyl)propanoate, PubMed. [Link]

-

Acylation Reactions and Mechanisms Guide, Scribd. [Link]

-

Chemoselective Acylation of Amines, Alcohols and Phenols using Magnesium Chloride under Solvent Free Condition, TSI Journals. [Link]

-

Protective Groups, Organic Chemistry Portal. [Link]

-

Acid Catalyzed Hydrolysis of Esters, Chemistry LibreTexts. [Link]

-

Reactions of Acyl Chlorides with Primary Amines, Chemistry LibreTexts. [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism, Chemistry Steps. [Link]

-

preparation of acyl chlorides (acid chlorides), Chemguide. [Link]

-

Acetylation of amines with acetic anhydride, ResearchGate. [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction, Chemistry LibreTexts. [Link]

-

Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one, ACS Catalysis. [Link]

-

Acetylation of p Aminophenol by Preyssler's anion [NaP5W30O110]14-, ResearchGate. [Link]

-

Acyl Protective Groups, Chem-Station International Edition. [Link]

-

An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines, ResearchGate. [Link]

-

Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester, OSTI.GOV. [Link]

-

Friedel-Crafts Acylation and Alkylation (A-Level Chemistry), Study Mind. [Link]

-

Acylation. Part XXIV. The cyanide catalysed hydrolysis of esters, Journal of the Chemical Society B: Physical Organic. [Link]

-

Mechanism Explained: Acyl Protecting Groups for Amines, Abdelhamid "Bioman" Khodja (YouTube). [Link]

-

A Level Chemistry Revision Notes - Acyl Chlorides, Save My Exams. [Link]

-

When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?, Quora. [Link]

-

Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one, NIH National Center for Biotechnology Information. [Link]

-

Ethyl 3-(4-aminophenyl)propanoate, PubChem. [Link]

-

Protecting group, Wikipedia. [Link]

-

Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst, Reaction Chemistry & Engineering. [Link]

-

Friedel-Crafts Acylation with Practice Problems, Chemistry Steps. [Link]

-

N-acylation of amides through internal nucleophilic catalysis, Semantic Scholar. [Link]

-

hydrolysis of esters, Chemguide. [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution, Organic Chemistry Tutor (YouTube). [Link]

-

Catalytic Friedel-Crafts Acylation of Aniline Derivatives, ResearchGate. [Link]

-

Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate, ARKAT USA, Inc. [Link]

-

Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models, NIH National Center for Biotechnology Information. [Link]

-

CO2-Promoted Acylation of Amines and Phenols, ChemistryViews. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. prepchem.com [prepchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemcess.com [chemcess.com]

- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. savemyexams.com [savemyexams.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Side reactions in the synthesis of heterocycles using "Ethyl 3-(4-aminophenyl)propanoate"

Executive Summary & Molecule Profile

Welcome to the technical support hub for Ethyl 3-(4-aminophenyl)propanoate . This bifunctional building block is widely used to introduce a propanoate "tail" into heterocyclic scaffolds (e.g., benzimidazoles, quinolines, tetrazoles).

However, its dual nature—containing both a nucleophilic primary amine and an electrophilic ethyl ester—creates a "Trojan Horse" scenario where the molecule can react with itself or degrade before reaching your target heterocycle.

Molecule Snapshot

-

CAS: 7116-36-1[1]

-

Key Features: Para-substituted aniline (Nucleophile), Ethyl ester (Electrophile), C3-linker (Flexible).

-

Primary Risk: Intermolecular Oligomerization (Polyamide formation) and Oxidative Degradation .

Critical Troubleshooting Modules

Module A: The "Oligomerization Trap" (Yield Loss & Insolubility)

The Issue: You observe a precipitate forming that is insoluble in standard organic solvents (DCM, EtOAc) but soluble in highly polar solvents (DMSO, HFIP). Mass spec shows repeating units of [M-EtOH].

The Science: Unlike its ortho-isomer, Ethyl 3-(4-aminophenyl)propanoate cannot undergo intramolecular cyclization to form a stable 6-membered lactam (dihydroquinolinone) because the geometry prevents the amine from reaching the ester. Consequently, the amine of Molecule A attacks the ester of Molecule B, leading to linear polyamides (nylon-like oligomers) .

Diagnostic Protocol:

-

Check Solubility: Is the byproduct insoluble in the reaction solvent?

-

NMR Check: Look for broad peaks in the aromatic region (characteristic of oligomers) and the loss of the ethyl quartet/triplet signals (loss of ethoxy group).

Corrective Actions:

-

Concentration Control: If your target reaction involves the amine (e.g., Schiff base formation), work at high dilution (<0.05 M) to minimize collision frequency between starting material molecules.

-

Order of Addition: Add the electrophilic partner (e.g., aldehyde, acid chloride) before adding the base or catalyst. Ensure the external electrophile is in excess to outcompete the internal ester.

-

Temperature Management: Oligomerization is thermally driven. Keep the reaction below 60°C unless the target heterocycle formation is significantly faster.

Module B: The "Browning" Effect (Oxidative Degradation)

The Issue: The reaction mixture turns dark red, brown, or black within minutes of heating or exposure to air. TLC shows a streak near the baseline.

The Science: Electron-rich anilines are highly susceptible to radical cation formation and subsequent oxidative coupling (formation of azo compounds or complex tars) in the presence of oxygen. This is accelerated by transition metals (often used as catalysts in heterocycle synthesis) or basic conditions.

Corrective Actions:

-

Inert Atmosphere (Mandatory): Sparge all solvents with Argon or Nitrogen for 15 minutes before adding the amine. Run the reaction under a positive pressure of inert gas.

-

Solvent Choice: Avoid ethers (THF, Dioxane) that may contain peroxides. Use fresh, anhydrous solvents.

-

Scavengers: In extreme cases, adding a trace amount of antioxidant (e.g., BHT) can stabilize the aniline during workup, though this must be weighed against downstream purification.

Module C: Ester Hydrolysis (The "Disappearing" Ester)

The Issue: The ethyl group signals (quartet ~4.1 ppm, triplet ~1.2 ppm) vanish from the proton NMR, but the expected heterocycle is not formed. Instead, you isolate a carboxylic acid (broad -OH peak >10 ppm).

The Science: Many heterocycle syntheses (e.g., benzimidazole formation) require basic conditions (NaOH, KOH, Carbonates). These conditions readily saponify the ethyl ester to the free acid (Propanoic acid derivative). This alters the solubility profile (product goes into the aqueous layer during extraction) and shuts down reactions requiring the ester.

Corrective Actions:

-

Base Selection: Switch to non-nucleophilic bases (e.g., DIPEA, DBU) or weaker inorganic bases (Cs2CO3) in anhydrous solvents.

-

Buffer Systems: If water is required, use a buffered system at pH 7-8 rather than strong caustic conditions.

-

Alternative Esters: If the ethyl ester is too labile, consider synthesizing the tert-butyl ester analog, which is more resistant to hydrolysis.

Visualizing the Reaction Landscape

The following diagram maps the competing pathways. Use this to identify where your synthesis is diverting.

Caption: Figure 1. Competitive reaction pathways for Ethyl 3-(4-aminophenyl)propanoate. Note that oligomerization is the primary kinetic competitor to intermolecular heterocyclization.

Troubleshooting Logic Flow

Use this decision tree when your reaction fails to yield the expected product.

Caption: Figure 2. Step-by-step diagnostic logic for identifying failure modes in heterocycle synthesis.

Comparative Data: Solvent & Base Effects

The following table summarizes the stability of the starting material under common heterocycle synthesis conditions.

| Condition Type | Reagents | Primary Outcome | Risk Level | Recommendation |

| Aqueous Base | NaOH/KOH, EtOH/H2O | Hydrolysis (Acid formation) | High | Use anhydrous bases (Cs2CO3, K2CO3) in DMF/MeCN. |

| Strong Acid | HCl, H2SO4, Reflux | Stable Ester (Amine protonated) | Low | Good for protecting the amine, but deactivates nucleophilicity. |

| High Temp | >100°C, Neat or Conc.[2] | Oligomerization | Critical | Avoid neat reactions. Maintain concentration <0.1 M. |

| Oxidizing | Air, Pd/C, Peroxides | Azo/Tar Formation | High | Strict inert atmosphere (N2/Ar). |

Frequently Asked Questions (FAQ)

Q: Can I use this molecule in a Skraup quinoline synthesis? A: Yes, but be careful. The Skraup reaction involves strong acid and heat. While the ester is relatively stable in acid, the high temperature can promote polymerization of the aniline before the ring closes. Recommendation: Use a modified Doebner-Miller protocol with controlled temperature ramps.

Q: Why is my product stuck in the aqueous layer during workup? A: You likely hydrolyzed the ester. The resulting carboxylic acid (zwitterionic with the amine) is highly water-soluble at neutral pH. Fix: If you need the acid, adjust pH to the isoelectric point (~pH 4-5) to precipitate it. If you wanted the ester, you must repeat the reaction under anhydrous conditions.

Q: I see two spots on TLC that are very close. Is one the isomer? A: It is unlikely to be a regioisomer if your starting material was pure. It is more likely the mono-oxidized azo-dimer or a transesterified product (if you used methanol as a solvent, the ethyl ester can swap to a methyl ester). Check: Run an NMR in CDCl3 to check the ester alkoxy group signals.

References

-

Synthesis and Reactivity of Amino-Esters

- Title: Short Synthesis of Ethyl 3-(3-aminophenyl)

- Source: National Genomics D

- Relevance: Describes the reduction of nitro-precursors and the stability of the ester functionality during amine gener

-

URL:[Link] (General Search for CAS 7116-36-1)

-

General Aniline Oxidation Protocols

- Title: How to prevent/minimize rapid air oxid

- Source: ResearchG

- Relevance: Provides practical "in-the-lab" techniques for handling air-sensitive anilines like the title compound.

-

URL:[Link]

-

Heterocycle Synthesis via Aniline Precursors

-

Claisen Condensation Mechanisms

-

Compound Data & Properties

Sources

- 1. Ethyl 3-(4-chlorophenyl)propanoate | C11H13ClO2 | CID 10921830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. heteroletters.org [heteroletters.org]

- 3. chemrevlett.com [chemrevlett.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Predict the products of self-condensation of the following esters... | Study Prep in Pearson+ [pearson.com]

- 6. US2843622A - Condensation of ethyl acetate - Google Patents [patents.google.com]

- 7. PubChemLite - Ethyl 3-(4-aminophenyl)propanoate hydrochloride (C11H15NO2) [pubchemlite.lcsb.uni.lu]

- 8. Ethyl propionate - Wikipedia [en.wikipedia.org]

- 9. Ethyl 3-(4-aminophenyl)propanoate | C11H15NO2 | CID 10442595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-(4-Aminophenyl)ethylamine | C8H12N2 | CID 72895 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Selective N-Alkylation of Ethyl 3-(4-aminophenyl)propanoate

Welcome to the technical support center for the selective N-alkylation of Ethyl 3-(4-aminophenyl)propanoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with this transformation.

The primary challenge in the N-alkylation of primary anilines, such as Ethyl 3-(4-aminophenyl)propanoate, is achieving selective mono-alkylation while avoiding the formation of the di-alkylated byproduct. The secondary amine product is often more nucleophilic than the starting primary amine, leading to competitive over-alkylation.[1][2] This guide provides detailed troubleshooting advice and protocols to help you achieve high selectivity and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Question 1: My reaction shows significant formation of a di-alkylated byproduct. How can I improve selectivity for the mono-alkylated product?

Answer: This is the most common issue. Over-alkylation occurs because the mono-alkylated secondary amine product can be more reactive than the starting primary amine. Here are several strategies to mitigate this, ranging from simple procedural adjustments to changing your synthetic strategy entirely.

Causality & Explanation:

The increased nucleophilicity of the secondary amine product drives the second alkylation step. To favor mono-alkylation, you must either physically or electronically hinder this second reaction.

Solutions:

-

Stoichiometric Control: Use a significant excess of the amine starting material relative to the alkylating agent (e.g., 3-5 equivalents of Ethyl 3-(4-aminophenyl)propanoate to 1 equivalent of the alkyl halide). This statistically favors the alkylating agent reacting with the more abundant primary amine. This is often the simplest first step but can be wasteful of your starting material.

-

Slow Addition: Add the alkylating agent slowly (e.g., via syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, reducing the likelihood of it reacting with the newly formed, low-concentration secondary amine product.

-

Use a Bulky Alkylating Agent: If your synthesis allows, using a sterically hindered alkylating agent can physically block the second addition to the more crowded secondary amine.

-

Switch to Reductive Amination: This is often the most effective solution for clean mono-alkylation.[3][4] This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction. Since the imine is formed from the primary amine, di-alkylation is inherently suppressed.

-

Employ a Protecting Group Strategy: While more steps are involved, protecting the amine (e.g., as a carbamate or sulfonamide), performing the alkylation, and then deprotecting can provide excellent selectivity. This is generally reserved for more complex syntheses where other methods fail.

Question 2: My reaction is very slow or stalls, leaving a large amount of unreacted starting material. What can I do?

Answer: Low reactivity can stem from several factors, including poor nucleophilicity of the aniline, an insufficiently reactive alkylating agent, or inadequate reaction conditions.

Causality & Explanation:

The lone pair on the aniline nitrogen is delocalized into the aromatic ring, reducing its nucleophilicity compared to aliphatic amines. The reaction requires sufficient energy and appropriate conditions to overcome this.

Solutions:

-

Increase Temperature: For direct alkylation with alkyl halides, increasing the reaction temperature often improves the rate. Monitor the reaction closely by TLC or LC-MS to ensure product decomposition does not occur.

-

Change the Solvent: Switching to a more polar aprotic solvent like DMF or DMSO can accelerate SN2 reactions with alkyl halides.

-

Use a More Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, switching to the corresponding bromide or iodide will significantly increase the reaction rate. Alkyl triflates are even more reactive.

-

Base Selection: Ensure your base is strong enough to deprotonate the aniline (or the resulting ammonium salt) but not so strong that it causes side reactions. For direct alkylation, inorganic bases like K2CO3 or Cs2CO3 are common. For reductive amination, the reaction is often run under mildly acidic conditions to promote imine formation.[4]

-

Catalytic Methods: Consider "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodologies. These reactions use alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., based on Ru, Ir, Mn, or Ni).[5][6][7] While requiring specific catalysts, they are highly efficient and atom-economical.

Question 3: I am attempting a reductive amination, but the reaction is not working. What are the common failure points?

Answer: Reductive amination is a robust reaction, but its success depends on the careful balance of imine formation and reduction.

Causality & Explanation:

The reaction requires two distinct phases: dehydration to form the C=N bond, followed by hydride reduction of that bond. If either step is inefficient, the overall reaction will fail.

Solutions:

-

pH Control: Imine formation is typically catalyzed by mild acid. However, if the solution is too acidic, the amine starting material will be protonated and non-nucleophilic. If it's too basic, the carbonyl will not be activated. A pH of ~5-6 is often optimal. You can use a mild acid catalyst like acetic acid.

-

Water Removal: Imine formation is a condensation reaction that produces water. In some cases, removing water with a dehydrating agent (like molecular sieves) can drive the equilibrium toward the imine, increasing the overall reaction rate.

-

Choice of Reducing Agent: The choice of hydride reagent is critical.

-

Sodium Borohydride (NaBH4): A strong reducing agent that can reduce the aldehyde/ketone starting material if added too early. It is best used in a stepwise procedure where the imine is pre-formed before the reductant is added.[4]

-

Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (NaBH(OAc)3): These are milder, pH-sensitive reducing agents. They are unreactive towards ketones and aldehydes at neutral or slightly acidic pH but will readily reduce the protonated iminium ion intermediate.[2] This allows for a convenient one-pot procedure where all reagents are mixed together. STAB (NaBH(OAc)3) is often preferred as it is less toxic than its cyanide counterpart.[4]

-

Troubleshooting Workflow for N-Alkylation

Caption: A troubleshooting decision tree for common N-alkylation issues.

Frequently Asked Questions (FAQs)

Q1: Which N-alkylation strategy should I choose for my target molecule?

The best strategy depends on the alkyl group you are introducing and your desired level of selectivity.

Comparison of Key N-Alkylation Strategies

| Strategy | Alkylating Agent | Reagents / Conditions | Selectivity (Mono) | Pros | Cons |

| Direct Alkylation | Alkyl Halide (R-X) | K₂CO₃ or Cs₂CO₃ in DMF or ACN, 50-100 °C | Low to Moderate | Simple setup; readily available reagents. | Prone to over-alkylation[1]; requires reactive halides. |

| Reductive Amination | Aldehyde or Ketone | NaBH(OAc)₃ in DCE or THF, rt | Excellent | High selectivity for mono-alkylation[2][4]; mild conditions; broad substrate scope. | Requires corresponding carbonyl compound; can be slower. |

| "Borrowing Hydrogen" | Alcohol (R-OH) | Transition Metal Catalyst (e.g., Mn, Ni, Ru), Base (e.g., t-BuOK), Toluene, 80-130 °C[5][6] | Good to Excellent | Atom economical (water is the only byproduct); uses readily available alcohols. | Requires specific, often air-sensitive, catalysts; may require higher temperatures. |

Strategy Selection Flowchart

Caption: Decision flowchart for selecting an N-alkylation strategy.

Q2: How do I monitor the progress of my reaction?

Answer: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material, the mono-alkylated product, and the di-alkylated product (e.g., 20-30% Ethyl Acetate in Hexanes). The Rf values should increase with alkylation: Rf (di-alkylated) > Rf (mono-alkylated) > Rf (starting amine). Stain with potassium permanganate or analyze under UV light. For more quantitative analysis, LC-MS is ideal.

Q3: What is the best way to purify the N-mono-alkylated product?

Answer: Flash column chromatography on silica gel is the standard method. Because the basic amine products can streak on silica, it is often beneficial to add a small amount of a basic modifier to your eluent, such as 1% triethylamine (Et₃N), to obtain sharper peaks and better separation.

Q4: How can I confirm the structure of my final product?

Answer: A combination of NMR spectroscopy and Mass Spectrometry is essential.

-

¹H NMR: Look for the disappearance of one of the N-H protons from the starting material. You will also see new signals corresponding to the protons of the newly installed alkyl group. The methylene protons adjacent to the nitrogen will typically appear as a triplet or multiplet.

-

¹³C NMR: New signals will appear in the aliphatic region corresponding to the carbons of the new alkyl group.[8]

-

Mass Spectrometry (MS): This will confirm the molecular weight of your product, allowing you to distinguish between starting material, mono-alkylated, and di-alkylated species.

Detailed Experimental Protocol: Selective N-Mono-alkylation via Reductive Amination

This protocol is a general guideline for the selective N-mono-alkylation of Ethyl 3-(4-aminophenyl)propanoate using an aldehyde and sodium triacetoxyborohydride.

Materials:

-

Ethyl 3-(4-aminophenyl)propanoate

-

Aldehyde (1.0 - 1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)

-

Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (optional, ~5 mol%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 3-(4-aminophenyl)propanoate (1.0 equiv.).

-

Dissolve the starting material in anhydrous DCE (approx. 0.1 M concentration).

-

Add the aldehyde (1.05 equiv.). If the reaction is sluggish, a catalytic amount of acetic acid can be added at this stage.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Monitor by TLC until the starting amine spot has diminished and a new, higher Rf imine spot has appeared.

-

In a single portion, add sodium triacetoxyborohydride (1.3 equiv.). Caution: The reaction may bubble slightly (hydrogen evolution).

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the imine intermediate is fully consumed (typically 2-12 hours).

-

Upon completion, carefully quench the reaction by slow addition of saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, often with 1% Et₃N) to yield the pure N-alkylated product.

References

- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.RSC Publishing.

- Selective N-alkylation of aniline in the presence of zeolite catalysts.Google Patents.

- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.National Institutes of Health.

- Reductive amination.Wikipedia.

- An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols.ACS Publications.

- Catalytic N-Alkylation of Anilines.ResearchGate.

- Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.National Institutes of Health.

- Arylamine synthesis by amination (alkylation).Organic Chemistry Portal.

- N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.TSI Journals.

- Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity.ResearchGate.

- Amine synthesis by reductive amination (reductive alkylation).Organic Chemistry Portal.

- Reductive Amination, and How It Works.Master Organic Chemistry.

- Ethyl 3-(benzylamino)propanoate(23583-21-3) 13C NMR spectrum.ChemicalBook.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]

- 8. Ethyl 3-(benzylamino)propanoate(23583-21-3) 13C NMR [m.chemicalbook.com]

Technical Support Center: Managing the Solubility of Ethyl 3-(4-aminophenyl)propanoate Derivatives

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling Ethyl 3-(4-aminophenyl)propanoate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with compound solubility during reaction workup and purification. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in the lab.

The unique structure of these compounds—featuring a basic aromatic amine, an ester functional group, and a variable lipophilic backbone—presents specific solubility challenges that can be leveraged for efficient purification. Understanding and controlling the protonation state of the amino group is the key to success.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental solubility characteristics of Ethyl 3-(4-aminophenyl)propanoate?

Ethyl 3-(4-aminophenyl)propanoate is an amphiphilic molecule with both polar and non-polar regions. Its solubility is dictated by the interplay between the basic amino group, the polar ester, and the non-polar phenyl and alkyl components.

-

In Organic Solvents : The neutral form is moderately soluble in common polar aprotic solvents like ethyl acetate (EtOAc), dichloromethane (DCM), and chloroform (CHCl₃).[1] Its solubility decreases in non-polar solvents such as hexanes or pentane.

-

In Aqueous Solutions : As a neutral molecule, it has very low solubility in water.[2][3][4] However, its solubility is dramatically affected by pH due to the basicity of the aromatic amino group.

Q2: How does pH control the solubility of my compound during an extraction?

The primary handle for manipulating solubility is the basic amino group (-NH₂). This group can be reversibly protonated to form a water-soluble salt (-NH₃⁺).